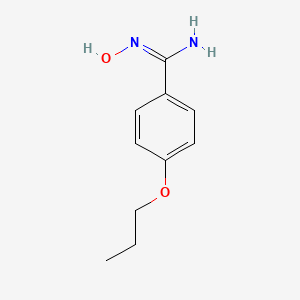![molecular formula C52H60N12O4 B13382782 3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one CAS No. 8002-68-4](/img/structure/B13382782.png)
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[44]nonan-1-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one typically involves the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions. One common method involves the alkylation of tricyanopropene with phenacyl bromides in a dimethylformamide (DMF) solution under alkaline conditions . The reaction mechanism involves the formation of an intermediate product, which then undergoes further transformations to yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[4.4]nonan-1-one: A structurally similar compound with different substituents.
3-(Pyridin-2-yl)triimidazotriazine: Another heterocyclic compound with a pyridine ring.
Uniqueness
3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one is unique due to its specific spiro structure and the presence of both pyridine and diazaspiro moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
8002-68-4 |
|---|---|
Formule moléculaire |
C52H60N12O4 |
Poids moléculaire |
917.1 g/mol |
Nom IUPAC |
3-methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/4C13H15N3O/c4*1-10-8-13(12(17)15-10)5-7-16(9-13)11-4-2-3-6-14-11/h4*2-4,6H,1,5,7-9H2,(H,15,17) |
Clé InChI |
FALRWZAKYZALBT-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1.C=C1CC2(CCN(C2)C3=CC=CC=N3)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B13382710.png)



![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B13382750.png)


![3-(4-methoxyphenyl)-N-[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B13382766.png)

![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B13382777.png)
![N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13382786.png)
